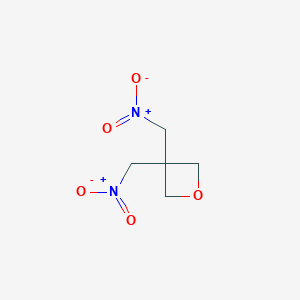

3,3-Bis-nitromethyl-oxetane

Description

Overview of Oxetane (B1205548) Chemistry and its Significance in Material Sciences

Oxetanes are four-membered heterocyclic ethers that possess a strained ring structure. This ring strain, comparable to that of epoxides, makes them reactive intermediates for a variety of chemical transformations. researchgate.net In recent years, the oxetane motif has garnered considerable interest in medicinal chemistry and material sciences. researchgate.netacs.org The incorporation of an oxetane ring into a molecule can significantly influence its physicochemical properties. researchgate.net For instance, it can enhance aqueous solubility, metabolic stability, and lipophilicity, making it a valuable functional group in drug discovery. researchgate.netacs.org

Beyond medicinal chemistry, oxetanes are significant in material sciences, particularly as monomers for polymerization. researchgate.net The ring-opening polymerization of oxetane derivatives leads to the formation of polyethers with various functional groups, depending on the substituents on the oxetane ring. These polymers can have tailored properties for specific applications. For example, energetic polymers, which are a key component of propellants and explosives, can be synthesized from oxetane monomers bearing energetic functionalities like nitro or azido (B1232118) groups. mdpi.com The development of new synthetic methods to access a wider variety of functionalized oxetanes continues to expand their applicability in creating advanced materials. acs.orgelsevier.com

Historical Context and Evolution of Nitrated Oxetane Derivatives Research

The investigation of nitrated oxetane derivatives is closely linked to the search for new energetic materials. Research in this area has led to the synthesis of a range of oxetanes substituted with one or more nitro groups, or other energetic moieties like nitratomethyl groups. A notable precursor in this field is 3-oximinooxetane, which has been identified as a key intermediate for producing energetic derivatives such as 3-nitrooxetane (B1601783) and 3,3-dinitrooxetane. d-nb.infouni-muenchen.de The oxidation of oximes presents a viable pathway to nitro compounds, and tandem nitration-oxidation reactions can yield geminal dinitro compounds. d-nb.infouni-muenchen.de

The synthesis of various energetic oxetane monomers has been a focus of research, with compounds like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-nitratomethyl-3-methyloxetane (NIMMO) being developed for use in energetic polymers. mdpi.comrsc.org Copolymers of these energetic monomers are also being explored to fine-tune the mechanical and energetic properties of the resulting materials. mdpi.comgoogle.com For instance, copolymers of 3,3-bis(nitratomethyl)oxetane (BNMO) and NIMMO have been synthesized for high-energy condensed systems. google.com This historical progression highlights a systematic effort to design and synthesize oxetane derivatives with increasing energetic performance and tailored physical properties for specific applications in advanced materials.

Specific Research Focus on 3,3-Bis-nitromethyl-oxetane

Research specifically targeting this compound has primarily revolved around its synthesis and characterization as an energetic compound. One of the earliest reported synthesis methods involved the reaction of 3,3-bis(iodomethyl)oxetane (B1607194) with silver nitrite (B80452) in refluxing ether, although this particular method resulted in a low yield of only 3%. dtic.mil A more successful synthesis was later achieved through the Victor Meyer reaction using 3,3-bis(iodomethyl)oxetane as the starting material. researchgate.net

The electronic properties of this compound have also been a subject of investigation. The ultraviolet (UV) spectra of its mono- and bis-nitronate anions, formed in an ethanolic sodium hydroxide (B78521) solution, have been determined and analyzed. researchgate.net The absorption maximum observed for the bis-nitronate anion was noted to be at a relatively high value, which was attributed to the specific structure of the compound. researchgate.net This interest in the spectral properties is indicative of the efforts to understand the electronic structure and its relation to the energetic nature of the molecule. While not as extensively studied as some other energetic oxetanes, the research on this compound contributes to the broader understanding of structure-property relationships in this class of compounds.

Data Tables

Table 1: Properties of 3,3-Bis(chloromethyl)oxetane (B146354) (A Precursor to Energetic Oxetanes)

| Property | Value |

| IUPAC Name | 3,3-Bis(chloromethyl)oxetane |

| Molecular Formula | C₅H₈Cl₂O |

| Molar Mass | 155.02 g·mol⁻¹ |

| Appearance | Black or olive green solid |

| Density | 1.295 g/cm³ |

| Melting Point | 18.9 °C |

| Boiling Point | 95 °C |

Data sourced from wikipedia.org

Table 2: Selected Energetic Oxetane Derivatives and Precursors

| Compound Name | Abbreviation | Role/Significance |

| 3,3-Bis(azidomethyl)oxetane | BAMO | Energetic monomer for polymers. rsc.org |

| 3-Nitratomethyl-3-methyloxetane | NIMMO | Energetic monomer used in copolymers. mdpi.comrsc.org |

| 3,3-Bis(nitratomethyl)oxetane | BNMO | Energetic monomer for copolymer synthesis. google.com |

| 3-Oximinooxetane | - | Precursor to energetic nitro-oxetanes. d-nb.infouni-muenchen.de |

| 3-Nitrooxetane | - | Energetic derivative. d-nb.infodtic.mil |

| 3,3-Dinitrooxetane | - | Energetic derivative. d-nb.infouni-muenchen.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-bis(nitromethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c8-6(9)1-5(2-7(10)11)3-12-4-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTOTAXINVWIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C[N+](=O)[O-])C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Bis Nitromethyl Oxetane and Precursors

Early Synthetic Pathways and Associated Challenges

The initial routes to 3,3-Bis-nitromethyl-oxetane were fraught with difficulties, stemming from the inherent challenges of constructing the strained 3,3-disubstituted oxetane (B1205548) ring and the harsh conditions required for nitration, which often led to low yields and undesirable byproducts.

Historical Approaches to 3,3-Disubstituted Oxetane Frameworks

Historically, the synthesis of 3,3-disubstituted oxetanes has been a significant challenge for organic chemists. utexas.edu One of the most common and enduring methods for forming the oxetane ring is the Williamson etherification. beilstein-journals.org This intramolecular cyclization involves a γ-halohydrin or a related substrate and remains a versatile and practical approach. beilstein-journals.org Another classical method is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can also yield oxetane structures. acs.org

Initial Attempts at Nitration and Yield Limitations

Early attempts to synthesize energetic materials based on the oxetane framework encountered significant hurdles during the nitration step. The introduction of nitro groups often requires harsh acidic conditions, which can lead to the opening of the strained oxetane ring. researchgate.net This ring-opening propensity is a major challenge in the synthesis of nitro-substituted oxetanes. researchgate.net

Initial efforts to produce compounds like this compound were likely hampered by low yields due to competing ring-opening reactions and the formation of polymeric byproducts. The optimization of nitration conditions to be compatible with the sensitive oxetane ring was a critical challenge that needed to be overcome for the successful synthesis of these energetic materials.

Contemporary Approaches to this compound Synthesis

More recent synthetic strategies have focused on developing milder and more efficient methods for both the construction of the oxetane ring and the subsequent nitration steps. These contemporary approaches have significantly improved the accessibility of this compound.

Synthesis from Hydroxy- and Halo-Substituted Oxetane Precursors

A key advancement in the synthesis of 3,3-disubstituted oxetanes has been the use of readily available or synthetically accessible hydroxy- and halo-substituted precursors. A common starting material for many 3,3-disubstituted oxetanes is 3,3-bis(hydroxymethyl)oxetane (BHMO). google.com This diol can be prepared from pentaerythritol (B129877). google.com

The hydroxyl groups of BHMO can be converted to good leaving groups, such as halides, to facilitate subsequent nucleophilic substitution reactions. For instance, the synthesis of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), a related energetic material, often proceeds through the corresponding di-halogenated intermediate. fraunhofer.de A similar strategy can be envisioned for the synthesis of this compound, where the diol is converted to a dihalide, followed by reaction with a nitronate salt.

Alternatively, direct functionalization of oxetan-3-one has emerged as a powerful strategy. acs.org The Henry reaction, for example, which involves the reaction of a nitroalkane with a carbonyl compound, can be used to introduce a nitromethyl group onto the oxetane ring. chemrxiv.org This approach offers a more direct route to the target molecule.

| Precursor | Reagent | Product | Reference |

| 3,3-bis(hydroxymethyl)oxetane | Halogenating agent | 3,3-bis(halomethyl)oxetane | fraunhofer.de |

| Oxetan-3-one | Nitromethane | 3-hydroxy-3-(nitromethyl)oxetane | chemrxiv.org |

Nitration of Oxetane Alcohols and Polyols

The direct nitration of oxetane alcohols and polyols presents a more direct but challenging route to energetic oxetane derivatives. The key to success lies in carefully controlling the reaction conditions to favor nitration over ring-opening.

The preservation of the oxetane ring during nitration is paramount. The high ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to cleavage under strongly acidic conditions typically used for nitration. beilstein-journals.orgresearchgate.net Research has focused on developing milder nitrating agents and optimizing reaction parameters such as temperature, reaction time, and the choice of solvent.

One successful approach involves the use of dinitrogen pentoxide (N₂O₅) for the nitration of oxetane alcohols. uni-muenchen.de This reagent can effectively introduce the nitrate (B79036) ester group while minimizing ring-opening, especially when the basicity of the oxetane oxygen is considered. uni-muenchen.de Continuous-flow nitration processes have also been explored as a way to improve control over reaction parameters and enhance safety and yield. mdpi.com By carefully managing temperature, reactant ratios, and residence time, the formation of byproducts can be significantly reduced. mdpi.com

The stability of the oxetane ring is also influenced by its substituents. 3,3-Disubstituted oxetanes generally exhibit greater stability towards external nucleophiles compared to their monosubstituted counterparts, which is advantageous for subsequent chemical transformations. nih.gov However, they can still be susceptible to intramolecular ring-opening processes, particularly under acidic conditions. nih.gov Therefore, a deep understanding of the interplay between the nitration conditions and the specific oxetane substrate is crucial for achieving high yields of the desired energetic material.

| Nitrating Agent | Key Optimization Parameter | Substrate | Reference |

| Dinitrogen pentoxide (N₂O₅) | Controlled temperature | Oxetane alcohol | uni-muenchen.de |

| Mixed acid (H₂SO₄/HNO₃) | Continuous-flow reactor | Aromatic compounds (by analogy) | mdpi.com |

Utilization of 3-(Nitromethylene)oxetane (B1440973) as a Building Block

A versatile and widely used precursor for the synthesis of 3,3-disubstituted nitromethyl oxetanes is 3-(nitromethylene)oxetane. rsc.orgrsc.org This key intermediate is prepared through the condensation of oxetan-3-one with nitromethane. rsc.orgthieme-connect.de 3-(Nitromethylene)oxetane serves as an excellent Michael acceptor, readily reacting with a variety of nucleophiles. rsc.org

The conjugate addition of nucleophiles to 3-(nitromethylene)oxetane is a primary strategy for introducing a nitromethyl group at the 3-position of the oxetane ring. rsc.orgdoi.org This Michael addition reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the 3-position, resulting in a 3,3-disubstituted oxetane with one nitromethyl group. rsc.org For example, the conjugate addition of α-amino esters to 3-(nitromethylene)oxetane has been employed in the synthesis of oxetane-based peptidomimetics. rsc.orgdoi.org

To synthesize 3,3-bis(nitromethyl)oxetane specifically, a nitromethyl nucleophile would be required for the conjugate addition to 3-(nitromethylene)oxetane.

The utility of 3-(nitromethylene)oxetane extends beyond the synthesis of just 3,3-bis(nitromethyl)oxetane. rsc.orgrsc.org Its reactivity as a Michael acceptor has been harnessed to create a wide array of 3,3-disubstituted oxetanes by reacting it with various heteroatom and carbon nucleophiles. chimia.chrsc.org This versatility makes it a valuable building block in drug discovery and for creating energetic materials. rsc.org The resulting 3-substituted-3-(nitromethyl)oxetane derivatives can be further functionalized. For instance, the nitro group can be reduced to a primary amine, providing a handle for additional chemical modifications. doi.org

Conjugate Addition Reactions for Nitromethyl Group Introduction

Carbocation-Mediated Synthetic Routes to 3,3-Disubstituted Oxetanes

An alternative approach to the synthesis of 3,3-disubstituted oxetanes involves the generation of oxetane-3-carbocation intermediates. chimia.chresearchgate.net This strategy typically starts from 3-aryl-oxetan-3-ols, which can be activated by a Brønsted acid catalyst to form a carbocation. rsc.org This reactive intermediate can then be trapped by various nucleophiles to afford 3-aryl-3-substituted oxetanes. chimia.chrsc.org While this method has been demonstrated for the synthesis of various 3,3-disubstituted oxetanes, its direct application to produce 3,3-bis(nitromethyl)oxetane has not been explicitly detailed in the provided context. chimia.chresearchgate.net The stability of the oxetane ring during these transformations is a key consideration, with 3,3-disubstituted oxetanes generally showing greater stability. nih.gov

Methodologies for Scalable Synthesis and Yield Optimization

For any synthetic route to be practical, especially for the production of energetic materials or pharmaceuticals, scalability and yield optimization are crucial. nih.gov While specific scalable syntheses for 3,3-bis(nitromethyl)oxetane are not detailed in the provided information, general principles for scaling up oxetane synthesis can be applied. For instance, the development of robust, two-step, practical, and modular methods starting from readily available materials like oxetan-3-one is a key strategy. nih.gov

For other energetic oxetanes like 3,3-bis(azidomethyl)oxetane (BAMO), a scalable process has been developed involving the reaction of 3,3-bis(chloromethyl)oxetane (B146354) with sodium azide (B81097) using a phase-transfer catalyst, which can produce significant quantities of the product. google.com Such methodologies, focusing on efficient and high-yielding steps, are essential for the large-scale production of 3,3-bis(nitromethyl)oxetane.

Reaction Mechanisms and Chemical Reactivity of 3,3 Bis Nitromethyl Oxetane

The chemical behavior of 3,3-Bis-nitromethyl-oxetane (BNMO) is characterized by the interplay between its strained four-membered oxetane (B1205548) ring and the highly polar nitromethyl substituents. This structure dictates its reactivity, particularly in ring-opening reactions and transformations involving the nitro functional groups.

Polymerization of 3,3 Bis Nitromethyl Oxetane and Its Derivatives

Fundamental Principles of Oxetane (B1205548) Ring-Opening Polymerization (ROP)

The polymerization of oxetanes proceeds primarily through a cationic ring-opening polymerization (CROP) mechanism. osti.gov This process is influenced by several factors, including the basicity of the monomer, ring strain, and steric effects. osti.gov Oxetanes, being more basic than epoxides, are generally more reactive in CROP. osti.gov

Cationic Ring-Opening Polymerization Dynamics

Cationic ring-opening polymerization is a chain-growth polymerization that is initiated by cationic species. The mechanism involves the protonation of the oxygen atom in the oxetane ring, forming a tertiary oxonium ion. acs.org This active center is then attacked by another monomer molecule, leading to the propagation of the polymer chain. rsc.org The polymerization of oxetane can be described as the continuous attack of the oxygen atom of an oxetane molecule on a carbon atom of the oxetane cation. rsc.org

Theoretical studies have shown that the activation energy for the initial step of oxetane polymerization is very low, suggesting that acid-catalyzed polymerization can readily occur. rsc.org The process can be controlled to produce polymers with predictable molecular weights and narrow molecular weight distributions. acs.org Investigations into the CROP of oxetane have shown that using 1,4-dioxane (B91453) as a solvent can help prevent side reactions. acs.org The polymerization of oxetane and tetrahydrofuran (B95107) (THF) typically proceeds through an active chain end (ACE) mechanism. acs.org

Investigation of Alternative Polymerization Mechanisms

While cationic ring-opening polymerization is the most common method, researchers have explored alternative mechanisms. One such mechanism is the activated monomer mechanism (AMM), which can coexist with the ACE mechanism under certain conditions. acs.org The key factors that determine the polymerization mechanism include the basicity of the monomers, the ring strain, and the presence of protic additives. acs.org

Another area of investigation is the use of different catalyst systems. For instance, a triisobutylaluminium–water (TIBA–water) system has been used for the polymerization of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO). nih.gov

Synthesis and Characterization of Homopolymers of 3,3-Bis-nitromethyl-oxetane

The synthesis of this compound has been achieved through the Victor Meyer reaction, starting from 3,3-bis(iodomethyl)oxetane (B1607194). researchgate.net The homopolymer of 3,3-bis(nitratomethyl)oxetane (poly(BNMO)) has been known since 1953 but did not initially gain significant traction in the field of energetic binders. uni-muenchen.de

The characterization of these polymers involves various analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the synthesized polymers. researchgate.netgoogle.com Gel permeation chromatography (GPC) is employed to determine the molecular weight and polydispersity of the polymers. researchgate.netd-nb.info Thermal properties are investigated using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature and decomposition temperature. d-nb.inforsc.org

Development of Copolymers with Other Oxetane Monomers

Copolymerization is a key strategy to fine-tune the properties of energetic polymers, allowing for a balance of performance and desired physical characteristics like thermal stability and processability. uni-muenchen.degoogle.com

Co-polymerization with 3,3-Bis(nitratomethyl)oxetane and 3-Nitratomethyl-3-methyloxetane (BNMO and NIMMO)

Copolymers of 3,3-bis(nitratomethyl)oxetane (BNMO) and 3-nitratomethyl-3-methyloxetane (NIMMO) have been synthesized to create materials with high thermal resistance, good processability, and favorable strength properties. google.com The synthesis can be carried out with varying ratios of NIMMO to BNMO, from 10:90 wt% to 90:10 wt%, to achieve a desired intrinsic viscosity. google.com The copolymerization of BNMO with 3-azidomethyl-3-methyloxetane (AMMO) has also been explored, utilizing a triisobutylaluminum-water catalyst system. google.com

Strategic Incorporation of Other Energetic Oxetane Monomers

To enhance the performance of energetic binders, various other energetic oxetane monomers have been copolymerized with 3,3-disubstituted oxetanes. These monomers are often categorized into organic azides and organic nitrates. d-nb.info Examples of energetic oxetane monomers used in copolymerization include:

3-azidomethyl-3-methyloxetane (AMMO) d-nb.inforsc.org

3,3-bis(azidomethyl)oxetane (BAMO) d-nb.inforsc.orgwikipedia.org

3-azidooxetane (3AO) d-nb.info

3-azidomethyl-3-nitratomethyloxetane (AMNMO) d-nb.info

The copolymerization of these monomers allows for the development of energetic thermoplastic elastomers and binders with tailored properties for specific applications. mdpi.comfraunhofer.de

Control of Polymer Architecture and Molecular Weight Distribution

The synthesis of polyoxetanes with well-defined characteristics is crucial for tailoring their properties for specific applications. Control over polymer architecture—such as linear, block, or star-shaped structures—and the molecular weight distribution (MWD) is achieved primarily through the careful selection of polymerization mechanisms, initiator systems, and reaction conditions.

Cationic ring-opening polymerization (CROP) is the principal method for polymerizing oxetane monomers. The control over this process is largely dictated by the choice of initiator and the mechanism it promotes. Two primary mechanisms are the active chain-end (ACE) mechanism and the activated monomer mechanism (AMM). researchgate.net For achieving well-defined polyoxetanes, the AMM is often preferred as it minimizes undesirable side reactions like backbiting, which leads to the formation of cyclic oligomers and broadens the molecular weight distribution. researchgate.net

The initiator system plays a pivotal role in directing the polymerization. Systems such as boron trifluoride etherate (BF₃·OEt₂) combined with a diol like 1,4-butanediol (B3395766) (1,4-BDO) are effective in promoting the AMM. researchgate.net In this process, the diol acts as the initiator, and monomers are added to the activated growing chain ends. This approach allows for better control over the molecular weight and results in polymers with narrower polydispersity indices (PDI). researchgate.net Another effective catalyst system, particularly for producing high molecular weight copolymers of oxetane derivatives, is a combination of triisobutylaluminum (B85569) and water (TIBA-water). mdpi.comgoogle.com

By manipulating the initiator and monomer feed, various polymer architectures can be constructed.

Linear Copolymers: Straight-chain copolymers are synthesized by polymerizing a mixture of monomers. For instance, copolymers of 3,3-bis(nitratomethyl)oxetane (BNMO), a close analog of this compound, have been created with monomers like 3-nitratomethyl-3-methyloxetane (NIMMO) or 3-azidomethyl-3-methyloxetane (AMMO), resulting in linear polymers with tailored properties. google.com

Block Copolymers: The synthesis of block copolymers is achieved by sequential monomer addition or by using a macroinitiator. A notable example is the creation of A-B-A triblock copolymers, such as BAMO-HTPB-BAMO, where hydroxyl-terminated polybutadiene (B167195) (HTPB) acts as a bifunctional macroinitiator for the polymerization of 3,3-bis(azidomethyl)oxetane (BAMO). nih.gov This strategy allows for the incorporation of soft segments (like HTPB) with energetic polyoxetane blocks.

Star Polymers: More complex, branched architectures like star polymers have been synthesized. These typically involve a multifunctional core from which polymer chains grow outwards. For example, star-shaped azide (B81097) copolymers have been created with a hyperbranched polyether core and linear poly(BAMO) arms. mdpi.com

The molecular weight and its distribution can be further fine-tuned by adjusting reaction parameters. A slower monomer feeding rate and lower initiator concentrations are known to favor the formation of higher molecular weight polymers with an even narrower polydispersity. researchgate.net

| Initiator/Catalyst System | Polymer Architecture | Key Features |

| Boron Trifluoride Etherate / 1,4-Butanediol (BF₃·OEt₂ / 1,4-BDO) | Linear Homopolymers, Block Copolymers | Promotes Activated Monomer Mechanism (AMM), reduces cyclic oligomers, allows control over molecular weight and end-group functionality. researchgate.net |

| Triisobutylaluminum-Water (TIBA-Water) | Linear Copolymers | Effective for synthesizing high molecular weight copolymers with a wide range of deformation and strength characteristics. mdpi.comgoogle.com |

| Hydroxyl-Terminated Polybutadiene (HTPB) / BF₃·OEt₂ | A-B-A Triblock Copolymers | HTPB acts as a macroinitiator, leading to block copolymers with distinct segments (e.g., flexible and energetic). nih.gov |

| Hyperbranched Polyether Core | Star Copolymers | A multifunctional core is used to initiate the growth of multiple polyoxetane arms, creating a star-shaped architecture. mdpi.com |

Post-Polymerization Functionalization and Derivatization of Polyoxetanes

Post-polymerization modification is a powerful strategy for introducing new functionalities into a polymer chain, thereby altering its chemical and physical properties without changing the backbone structure. For poly(this compound), the pendant nitro groups serve as primary sites for chemical transformation.

A significant functionalization route is the reduction of the nitro groups (–NO₂) to primary amine groups (–NH₂). This conversion dramatically changes the polymer's character from energetic and non-polar to a more reactive, polar polyamine. This transformation opens up a vast range of subsequent derivatization possibilities. Several established methods can be employed for this reduction. masterorganicchemistry.comcommonorganicchemistry.com

| Reagent/Method | Description | Selectivity |

| Catalytic Hydrogenation (H₂ with Pd/C, Pt, or Raney Nickel) | A common and efficient method for reducing both aliphatic and aromatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com | Highly effective but can also reduce other functional groups like alkenes or alkynes if present. Raney Nickel is often preferred if dehalogenation is a concern. commonorganicchemistry.com |

| Metals in Acid (e.g., Fe, Zn, Sn in HCl or Acetic Acid) | A classic and cost-effective method for nitro group reduction. masterorganicchemistry.com | Generally provides a mild method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | A mild reducing agent capable of selectively reducing nitro groups while preserving other sensitive groups. commonorganicchemistry.com | Offers good selectivity for nitro groups. |

The resulting polyamine can be further derivatized. One of the most important derivatizations is the creation of graft copolymers . This involves attaching new polymer chains (grafts) to the main polyoxetane backbone. The primary strategies for this are:

"Grafting-from": The amine groups on the modified polyoxetane backbone can be converted into initiator sites. A second monomer can then be polymerized directly from these sites, creating densely grafted side chains. researchgate.netmdpi.com

"Grafting-onto": This method involves reacting pre-synthesized polymer chains containing a reactive end-group with the amine functions on the polyoxetane backbone. mdpi.com

"Grafting-through": This involves the polymerization of macromonomers, which is less relevant as a post-polymerization technique for an existing backbone. mdpi.com

These grafting techniques allow for the combination of different polymer properties in a single molecule. For example, hydrophilic polymers could be grafted from the polyoxetane backbone to create amphiphilic copolymers.

Furthermore, the introduction of amine groups allows for other chemical modifications, such as reactions with acyl chlorides, isocyanates, or aldehydes, enabling the attachment of a wide variety of functional molecules and further tailoring the polymer's properties for advanced applications. The ability to perform polymer-analogous transformations on polyoxetane precursors, such as converting tosyl or mesyl groups to azides, demonstrates the feasibility of modifying pendant groups on the polyoxetane backbone. nih.govuni-muenchen.de

Advanced Structural Analysis and Computational Chemistry in Research on 3,3 Bis Nitromethyl Oxetane

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 3,3-Bis-nitromethyl-oxetane, as well as providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. The chemical shifts in ¹H, ¹³C, and ¹⁴N NMR spectra provide valuable information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3,3-bis(azidomethyl)oxetane (B8295959), shows distinct signals for the methylene (B1212753) protons of the oxetane (B1205548) ring and the azidomethyl groups. google.com For this compound, one would expect to observe characteristic signals for the CH₂ groups of the oxetane ring and the CH₂ groups adjacent to the nitro functionalities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a similar compound, 3,3-bis(azidomethyl)oxetane, signals are observed for the quaternary carbon, the methylene carbons of the oxetane ring, and the methylene carbons of the azidomethyl groups. google.com A comparable pattern would be anticipated for this compound, with the chemical shifts influenced by the strong electron-withdrawing nature of the nitro groups.

¹⁴N NMR Spectroscopy: ¹⁴N NMR spectroscopy is particularly useful for compounds containing nitrogen, such as the nitro groups in this compound. The chemical shifts in ¹⁴N NMR are sensitive to the electronic environment of the nitrogen atoms.

Table 1: Representative NMR Data for Oxetane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| 3,3-bis(azidomethyl)oxetane | ¹H | 3.66 (s, 4H), 4.37 (s, 4H) |

| ¹³C | 43.417, 54.25, 76.29 | |

| 3,3-bis(hydroxymethyl)oxetane | ¹H (DMSO-d₆) | 3.54 (d), 4.26 (s) |

Data compiled from published research. google.comgoogle.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. uni-siegen.de

IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the nitro group (NO₂). These typically appear as asymmetric and symmetric stretching vibrations. For nitrato groups in similar oxetane derivatives, these bands are observed in the ranges of 1629–1687 cm⁻¹ (asymmetric) and 1275–1306 cm⁻¹ (symmetric). uni-muenchen.de A strong absorption band corresponding to the ring-breathing motion of the oxetane moiety is also a characteristic feature, typically found between 977–1042 cm⁻¹. uni-muenchen.de

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. uni-siegen.de The N=N stretching vibrations in related triazene (B1217601) compounds are often more readily identified using a combination of IR and Raman spectra. lippertt.ch For this compound, Raman spectroscopy would be useful in observing the symmetric vibrations of the molecule and confirming the presence of the nitro functional groups. The Raman spectrum of the related compound RDX shows a weak N-O₂ axial asymmetric stretch at 1590 cm⁻¹ and a more defined equatorial asymmetric stretch at 1530 cm⁻¹. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitrato (asymmetric stretch) | Stretching | 1629–1687 | uni-muenchen.de |

| Nitrato (symmetric stretch) | Stretching | 1275–1306 | uni-muenchen.de |

| Oxetane Ring | Ring Breathing | 977–1042 | uni-muenchen.de |

| Nitro (asymmetric stretch) | Stretching | ~1530-1590 | researchgate.net |

| Nitro (symmetric stretch) | Stretching | ~1350 | researchgate.net |

Mass spectrometry is a key technique for determining the molecular weight and investigating the fragmentation patterns of a compound. The molecular weight of this compound is 176.128 g/mol (average mass). chemspider.com The fragmentation pattern observed in the mass spectrum can provide structural information by revealing how the molecule breaks apart upon ionization. For substituted 1-aryl-3,3-dialkyl-triazenes, characteristic fragmentation patterns have been correlated with their vibrational frequencies. lippertt.ch

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. google.comgoogle.comuni-muenchen.dedcu.ieresearchgate.net

The four-membered oxetane ring is strained, and its conformation is a key structural feature. In derivatives like 2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole, the oxetane ring exhibits significant deviations from ideal tetrahedral angles, with internal angles as low as 85.1(1)°. rsc.org For instance, in 3-(nitromethylene)oxetane (B1440973), the bond angles of the oxetane moiety range from 88.32(9)° to 91.13(9)°. uni-muenchen.de Similar puckering and bond angle strain are expected in the crystal structure of this compound. Analysis of bond lengths and angles within the nitromethyl substituents would also be crucial for a complete structural description.

Table 3: Selected Crystallographic Data for an Oxetane Derivative

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| 3-(Nitromethylene)oxetane | Monoclinic | C2/c | 8 |

Data from a study on 3-(nitromethylene)oxetane. uni-muenchen.dersc.org

Analysis of Oxetane Ring Conformation and Bond Parameters

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry have emerged as indispensable tools in the field of energetic materials, providing deep insights into the structure, properties, and behavior of compounds at the molecular level. For this compound, these computational methods offer a means to understand its electronic characteristics, predict its reactivity, and analyze the complex intermolecular forces that govern its solid-state packing and the behavior of its potential polymers. Such studies are crucial for the rational design of new energetic materials with enhanced performance and reduced sensitivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of energetic molecules like this compound. These calculations can provide detailed information about molecular geometry, bond properties, electronic distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are critical in assessing chemical stability and reactivity.

In studies of related energetic oxetane derivatives, DFT calculations have been instrumental. For instance, investigations into the curing and cross-linking mechanisms of poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT) systems have utilized DFT to map out reaction pathways and determine energy barriers. nih.gov Similar approaches can be applied to this compound to predict its thermal decomposition pathways and reaction kinetics.

Furthermore, quantum chemical calculations are employed to determine key properties that influence the performance of energetic materials. These include the heat of formation, density, and detonation velocity and pressure. For derivatives of 3-(nitromethylene)oxetane, thermochemical codes that utilize quantum chemical data have been used to calculate performance metrics, showing that these compounds can outperform traditional explosives like TNT. rsc.org Such calculations for this compound would be vital in assessing its potential as a high-performance energetic material.

Recent advancements in quantum chemical methods also allow for the accurate prediction of various spectroscopic properties, which can aid in the experimental characterization of the molecule. nih.govnih.gov

Table 1: Representative Data from Quantum Chemical Calculations on a Related Oxetane Derivative

| Calculated Property | Value | Compound |

| Crystal Density (143 K) | 1.589 g cm⁻³ | 3-(Nitromethylene)oxetane |

| C1–O1–C2 bond angle | 91.13(9)° | 3-(Nitromethylene)oxetane |

| C1–C3–C2 bond angle | 88.32(9)° | 3-(Nitromethylene)oxetane |

Data extracted from a study on a related precursor molecule, illustrating the type of structural data obtainable from crystallographic analysis often complemented by quantum chemical calculations. rsc.org

Molecular Dynamics Simulations of Polymer Behavior

While specific molecular dynamics (MD) simulations for a polymer derived from this compound are not explicitly detailed in the provided search results, the methodology is widely applied to analogous energetic polymers. MD simulations offer a way to bridge the gap between the molecular scale and macroscopic properties, providing insights into the conformational behavior, intermolecular interactions, and mechanical properties of polymers. rsc.org

For example, MD simulations have been extensively used to study poly(3,3-bis-azidomethyl)oxetane (PolyBAMO), a structurally similar energetic polymer. nih.gov These simulations can model the polymer chains' dynamics, glass transition temperature, and response to mechanical stress. By employing reactive force fields (ReaxFF), MD simulations can also investigate the chemical decomposition of these polymers under high temperatures and pressures, offering a window into their initiation and detonation behavior. nih.gov

The insights gained from MD simulations on PolyBAMO and other energetic polymers, such as those based on 3-nitro-1,2,4-triazol-5-one (NTO) with poly-3-nitromethyl-3-methyloxetane (Poly-NIMMO), are invaluable. researchgate.net These studies help in understanding the compatibility between the polymer binder and explosive crystals in polymer-bonded explosives (PBXs), as well as predicting mechanical properties like bulk modulus and shear modulus. researchgate.net It is therefore implied that MD simulations would be a critical tool for predicting the behavior and performance of a hypothetical poly(this compound) and its formulations.

Hirshfeld Surface Analysis for Insights into Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is particularly insightful for energetic materials, as the nature and extent of these interactions can significantly influence sensitivity to external stimuli like impact and friction.

The analysis involves mapping the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. These contacts are often visualized using a red-white-blue color scheme on the Hirshfeld surface, where red indicates close contacts with negative d_norm (distance from the surface to the nearest nucleus inside and outside the surface), white indicates van der Waals contacts (zero d_norm), and blue signifies longer contacts (positive d_norm). nih.gov

For derivatives of 3-(nitromethylene)oxetane, Hirshfeld surface analysis has been successfully applied to understand their crystal packing and explain their observed low sensitivities. rsc.org The analysis revealed the types and relative contributions of different intermolecular contacts, such as H···H, O···H, and N···H interactions. By quantifying these interactions, researchers can gain a deeper understanding of the forces holding the crystal together. nih.govresearchgate.net

This technique would be directly applicable to this compound to analyze its crystal structure. The presence of nitro groups suggests that O···H and N···O interactions would play a significant role in its crystal packing, in addition to H···H contacts. A detailed Hirshfeld surface analysis would provide a comprehensive picture of the intermolecular interaction network, which is crucial for understanding its stability and sensitivity. nih.govresearchgate.netjyu.fi

Table 2: Example of Interatomic Contact Contributions from Hirshfeld Surface Analysis of a Related Molecular Crystal

| Interatomic Contact | Contribution to Crystal Packing (%) |

| H···H | 68.2% |

| O···H/H···O | 25.9% |

| C···H/H···C | 5.5% |

| O···O | 0.4% |

This data is from a study on 3,3′-[ethane-1,2-diylbis(oxy)]bis(5,5-dimethylcyclohex-2-en-1-one) and serves as an illustrative example of the quantitative data provided by Hirshfeld surface analysis. nih.gov

Applications of 3,3 Bis Nitromethyl Oxetane in Energetic Materials Science

Formulation as Energetic Monomers and Polymeric Binders

3,3-Bis-nitromethyl-oxetane (BNMO) is a key monomer in the development of energetic polymers. These polymers are integral components of modern energetic materials, serving as binders that encase crystalline explosives to form plastic-bonded explosives (PBXs). The oxetane (B1205548) ring in BNMO is susceptible to ring-opening polymerization, which allows for the creation of long-chain polymers with desirable mechanical properties.

The synthesis of these energetic polymers often involves cationic ring-opening polymerization. This process must be carefully controlled to achieve the desired molecular weight and a narrow molecular weight distribution, which are crucial for the mechanical properties of the binder. The resulting energetic polymers are typically viscous liquids or thermoplastic elastomers that can be processed with solid fillers like RDX or HMX to produce PBXs with high loading densities. researchgate.net

Interactive Table: Properties of Energetic Oxetane Monomers

| Monomer | Abbreviation | Key Energetic Group(s) | Role in Polymerization |

| This compound | BNMO | Nitro (-NO2) | Forms Poly-BNMO, a high-energy binder. |

| 3,3-Bis(azidomethyl)oxetane (B8295959) | BAMO | Azido (B1232118) (-N3) | Copolymerizes to enhance energy and modify physical properties. wikipedia.orgmdpi.com |

| 3-Nitratomethyl-3-methyloxetane | NIMMO | Nitrato (-ONO2) | Used to create energetic polymers like polyNIMMO. researchgate.netat.ua |

Role in Propellants and Explosives as High-Energy Components

In solid rocket propellants, energetic binders provide a dual function. They act as a fuel and also bind the solid oxidizer and other ingredients into a solid grain with the required mechanical strength. The decomposition of the energetic binder contributes to the production of hot gases, thereby increasing the specific impulse of the propellant. The high nitrogen and oxygen content of BNMO-based binders is advantageous, as it can lead to a more favorable oxygen balance in the propellant formulation, potentially reducing the required amount of solid oxidizer.

Strategies for Enhancing Detonation Performance and Energy Release

Several strategies are employed to maximize the detonation performance and energy release of formulations containing this compound and its derivatives. A primary approach involves increasing the density of the energetic material. Higher density allows for more energetic material to be packed into a given volume, which generally translates to a higher detonation velocity and pressure. The molecular structure of BNMO and its polymers can influence the packing density.

Another key strategy is to optimize the oxygen balance of the energetic formulation. The oxygen balance is a measure of the degree to which an explosive can oxidize its own carbon and hydrogen atoms to form carbon dioxide and water. An oxygen balance closer to zero is generally desirable for maximizing energy release. The nitro groups in BNMO contribute oxygen to the molecule, which can help to improve the oxygen balance of the final formulation.

Furthermore, the chemical structure of the energetic binder can be tailored to enhance its heat of formation. A higher positive heat of formation indicates that more energy is stored in the chemical bonds of the molecule, which is then released upon decomposition. The introduction of strained ring systems, such as the oxetane ring, and energetic functional groups like the nitromethyl group, contributes to a higher heat of formation. scielo.br Theoretical calculations and experimental studies are used to predict and measure the detonation properties, such as detonation velocity and pressure, to guide the design of new and more powerful energetic materials based on BNMO. researchgate.net

Interactive Table: Calculated Detonation Performance of Related Energetic Compounds

| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

| TNT | 6950 | 19.0 | scielo.br |

| RDX | 8750 | 34.6 | rsc.org |

| TATPNO2 | 7699 | 23.7 | scielo.br |

| Compound 4 (5-Azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole) | 7452 | 20.8 | rsc.org |

| Compound 5 (5-Nitro-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole) | 7686 | 23.5 | rsc.org |

Contribution to the Development of "Green" Energetic Formulations

The development of "green" energetic materials is a growing area of research focused on creating high-performance explosives and propellants with reduced environmental impact. A key aspect of this is the replacement of traditional ingredients that produce toxic or environmentally harmful combustion products. For example, many conventional propellants use ammonium (B1175870) perchlorate (B79767) as an oxidizer, which releases hydrochloric acid upon combustion.

Energetic polymers based on this compound can contribute to the development of greener formulations. The high nitrogen content of these polymers can lead to the formation of dinitrogen (N2) gas as a primary decomposition product, which is environmentally benign. rsc.org By incorporating oxygen-rich energetic groups like the nitro group, BNMO-based binders can help to create formulations that are halogen-free and produce fewer harmful combustion byproducts. The goal is to develop energetic materials that maintain high performance while minimizing their environmental footprint throughout their lifecycle, from manufacturing to disposal and use. e-bookshelf.de

Assessment of Sensitivity and Stability in High-Energy Systems

The sensitivity and stability of energetic materials are critical parameters that determine their safety and reliability. Sensitivity refers to the ease with which a material can be initiated by external stimuli such as impact, friction, or electrostatic discharge. Stability relates to the material's ability to withstand chemical decomposition over time, particularly at elevated temperatures.

For high-energy systems containing this compound, a thorough assessment of these properties is essential. The introduction of energetic groups like the nitromethyl group can increase the sensitivity of the material. Therefore, a balance must be struck between achieving high energy output and maintaining acceptable levels of sensitivity and stability.

Emerging Research Directions and Future Perspectives for 3,3 Bis Nitromethyl Oxetane Chemistry

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The synthesis of 3,3-Bis-nitromethyl-oxetane presents a significant challenge, which has historically limited its widespread investigation. An early attempt at its synthesis involved the Victor Meyer reaction, where 3,3-bis(iodomethyl)oxetane (B1607194) was treated with silver nitrite (B80452). However, this method resulted in a very low yield of only 3% for 3,3-bis(nitromethyl)oxetane. dtic.mil This inefficiency highlights a critical need for the development of more effective and selective synthetic routes.

Future research in this area is likely to focus on several key strategies:

Advanced Nitrating Agents: Exploring the use of modern nitrating agents could offer a more efficient pathway. For instance, the use of dinitrogen pentoxide (N₂O₅) in a non-acidic medium has been shown to be a highly selective method for the nitration of other oxetane-based heterocycles, as it prevents the acid-catalyzed ring-opening of the oxetane (B1205548) moiety. ntrem.com Adapting such methods for the synthesis of this compound could significantly improve yields.

Novel Precursors: The development of alternative precursors to the bis(halomethyl)oxetane could also prove fruitful. For example, the oxidation of 3,3-bis(aminomethyl)oxetane or the corresponding oximes could provide a more direct route to the desired dinitro compound. The oxidation of oximes to their corresponding nitro compounds is a known transformation in energetic materials chemistry. uni-muenchen.de

Catalytic Approaches: The investigation of catalytic methods for nitration could lead to more controlled and efficient reactions. This could involve the use of transition metal catalysts or organocatalysts to facilitate the introduction of the nitro groups with higher selectivity and under milder conditions.

A comparison of potential synthetic precursors and their challenges is presented in Table 1.

Table 1: Comparison of Potential Precursors for this compound Synthesis

| Precursor | Synthetic Challenge | Potential Advantage |

|---|---|---|

| 3,3-bis(iodomethyl)oxetane | Low yield with traditional methods | Readily accessible from pentaerythritol (B129877) derivatives |

| 3,3-bis(hydroxymethyl)oxetane | Requires selective nitration of primary alcohols without ring opening | Commercially available starting material |

| 3-oximinooxetane derivatives | Requires development of efficient tandem oxidation/nitration | Offers a pathway to various energetic oxetanes |

Design and Synthesis of Advanced Polymeric Architectures with Tailored Properties

Future research will likely focus on:

Homopolymerization: Investigating the cationic ring-opening polymerization (CROP) of this compound to produce the corresponding homopolymer. The choice of initiator and reaction conditions will be critical to control the molecular weight and properties of the resulting polymer.

Copolymerization: Synthesizing copolymers of this compound with other energetic oxetane monomers like BAMO, AMMO (3-azidomethyl-3-methyloxetane), and NIMMO. mdpi.com This approach would allow for the fine-tuning of properties such as energy density, mechanical strength, and thermal stability. For example, incorporating the nitromethyl-substituted monomer could improve the oxygen balance of azide-rich polymers.

Block Copolymers: The synthesis of block copolymers, for instance with non-energetic flexible segments like polytetrahydrofuran (polyTHF), could lead to energetic thermoplastic elastomers with improved processability and mechanical properties. mdpi.com

The potential properties of polymers derived from this compound compared to existing energetic polyoxetanes are outlined in Table 2.

Table 2: Predicted Properties of Poly(this compound) in Comparison to Known Energetic Polyoxetanes

| Polymer | Primary Energetic Group | Expected Oxygen Balance | Predicted Advantage | Predicted Disadvantage |

|---|---|---|---|---|

| Poly(BAMO) | Azide (B81097) (-N₃) | Highly Negative | High nitrogen content, good heat of formation | Poor oxygen balance |

| Poly(NIMMO) | Nitrate (B79036) Ester (-ONO₂) | More Positive | Better oxygen balance than poly(BAMO) | Sensitivity to impact and friction |

Predictive Modeling and Computational Design of Next-Generation Energetic Materials

Computational chemistry plays a pivotal role in the design and screening of new energetic materials by predicting their performance and properties before their synthesis. mdpi.com For this compound and its potential polymers, computational studies will be essential to:

Calculate Energetic Properties: Employing density functional theory (DFT) and other quantum chemical methods to calculate key performance indicators such as heat of formation, density, detonation velocity, and detonation pressure. nih.gov These calculations will allow for a direct comparison with existing energetic materials.

Assess Stability and Sensitivity: Using computational models to predict thermal stability and sensitivity to external stimuli like impact and friction. Methods like Hirshfeld surface analysis can provide insights into intermolecular interactions that influence sensitivity. uni-muenchen.de

Design Novel Architectures: Computationally screening libraries of copolymers and formulations containing this compound to identify candidates with optimal combinations of properties. acs.org This data-driven approach can accelerate the discovery of new, high-performance energetic materials.

Sustainable and Environmentally Benign Production Methodologies

The synthesis and processing of energetic materials often involve hazardous reagents and generate significant waste. The principles of green chemistry are increasingly being applied to this field to develop more sustainable and environmentally friendly processes. wiley-vch.deresearchgate.net For this compound, future research in this domain should address:

Green Solvents: Replacing traditional toxic organic solvents with greener alternatives like ionic liquids or supercritical fluids (e.g., CO₂). nih.gov These solvents can offer improved safety and easier product separation.

Catalytic Processes: Developing catalytic systems that can operate under milder conditions, reduce waste, and be recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Reduced Toxicity: Focusing on synthetic pathways that avoid the use of heavy metals and other toxic reagents. rsc.org The push for "greener" energetic materials is a significant driver in the field. rsc.org

Integration with Advanced Materials Science for Multifunctional Applications

The integration of energetic materials into advanced composites can lead to multifunctional materials with novel capabilities. For polymers derived from this compound, potential future applications include:

Reactive Structural Materials: Developing lightweight, rigid polymers that can serve as structural components in aerospace or military applications while also storing a significant amount of chemical energy. uni-muenchen.de

Advanced Propellant Formulations: Using poly(this compound) as an energetic binder in composite propellants to enhance performance and reduce smoke signatures.

3D-Printable Energetics: Formulating thermoplastic energetic polymers based on this compound that can be processed using additive manufacturing techniques to create complex energetic components with tailored geometries.

The exploration of this compound chemistry is still in its nascent stages. However, the potential for this compound and its derivatives to contribute to the development of next-generation energetic materials is significant. Overcoming the current synthetic challenges is the first critical step towards unlocking its full potential and paving the way for new and improved energetic formulations.

Q & A

Q. What are the established synthetic routes for 3,3-Bis-nitromethyl-oxetane, and how do reaction conditions influence yield?

The synthesis typically involves nitration of oxetane precursors. For example, brominated oxetanes can undergo nucleophilic substitution with nitromethyl groups using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in a biphasic system . Reaction parameters such as temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of nitromethylating agents (e.g., silver nitrite) critically impact yield and purity. Side reactions, such as ring-opening or over-nitration, must be mitigated via controlled addition rates and inert atmospheres .

Q. How can researchers characterize the structural and energetic properties of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁴N) to confirm substitution patterns and nitro group orientation .

- X-ray crystallography to resolve crystal packing and intermolecular interactions, which influence stability and detonation performance .

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess thermal stability and decomposition thresholds (>200°C for safe handling) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to its energetic nature, strict safety measures include:

- Small-scale synthesis (<1 g) to minimize explosion risks.

- Use of blast shields, remote-controlled apparatus, and anti-static equipment.

- Storage in flame-resistant cabinets at controlled humidity (<30%) to prevent unintended decomposition .

Advanced Research Questions

Q. How does copolymerization of this compound with other oxetanes affect polymer microstructure and reactivity?

Copolymerization with monomers like 3-chloromethyl-3-methyloxetane requires cationic initiators (e.g., BF₃·Et₂O) and careful tuning of reactivity ratios (e.g., Mayo-Lewis equations) to control sequence distribution. The nitromethyl group’s electron-withdrawing nature reduces ring strain, slowing propagation rates compared to azidomethyl analogs. This necessitates higher initiator concentrations (up to 10 mol%) and longer reaction times to achieve high molecular weights (>50 kDa) .

Q. What analytical strategies resolve contradictions in thermal stability data for this compound derivatives?

Discrepancies in decomposition temperatures (e.g., 210°C vs. 235°C) arise from impurities or polymorphic variations. Researchers should:

Q. How do substituent effects (e.g., nitromethyl vs. azidomethyl) influence the mechanical properties of oxetane-based polymers?

Nitromethyl groups enhance density and oxygen balance, improving detonation velocity (VOD ~8,500 m/s) but reduce flexibility due to steric hindrance. In contrast, azidomethyl substituents lower glass transition temperatures (Tg) and increase elasticity, making them suitable for binder applications. Comparative studies require dynamic mechanical analysis (DMA) and tensile testing to quantify modulus and elongation-at-break differences .

Q. What methodologies optimize the scale-up of this compound synthesis while maintaining safety?

Key considerations include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.